N-Desmethyltrimeprazine

Descripción

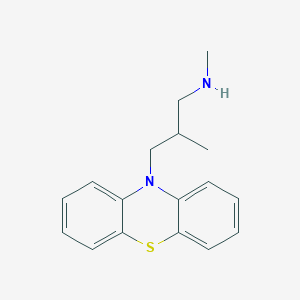

Structure

3D Structure

Propiedades

IUPAC Name |

N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLWFOLZGWILNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22732-04-3 | |

| Record name | N-Desmethyltrimeprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022732043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLTRIMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB761955G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of N Desmethyltrimeprazine

Formation Mechanisms of N-Desmethyltrimeprazine from Parent Compounds

This compound is formed from its parent compound, trimeprazine (B1682546), through the removal of a methyl group from the side-chain nitrogen atom. This process, known as N-demethylation, is a common metabolic route for many phenothiazine (B1677639) derivatives. nih.govabsin.net

The primary mechanism for the formation of this compound is enzymatic N-demethylation. This is a crucial Phase I metabolic reaction that modifies the structure of the parent drug. Studies have shown that phenothiazines like trimeprazine undergo extensive metabolism, with N-demethylation being one of the principal pathways alongside ring hydroxylation and sulfoxidation. absin.netcambridge.org

Research has demonstrated that the N-demethylation of phenothiazines can be mediated by peroxidative pathways. For instance, in vitro studies using lipoxygenase from soybean and human term placenta have shown that trimeprazine can be oxidized, leading to N-demethylation. nih.gov This reaction involves the generation of a cation radical as an initial oxidation product and results in the release of formaldehyde. nih.gov The enzymatic nature of this process was confirmed by its dependence on enzyme concentration and time. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the metabolism of a vast number of drugs, including phenothiazines. scispace.comproteopedia.org N-demethylation is a reaction commonly catalyzed by these enzymes. While the specific CYP isoforms responsible for the N-demethylation of trimeprazine are not extensively detailed in all literature, inferences can be drawn from studies on related phenothiazine compounds.

In rats, the N-demethylation of phenothiazines such as promazine (B1679182) and perazine (B1214570) has been linked to isoforms like CYP2D1, CYP2B2, and CYP1A2. scispace.com In humans, CYP2D6 is known to be involved in the metabolism of the phenothiazine perphenazine. scispace.com Given that CYP3A4 is the most abundant and versatile drug-metabolizing enzyme in the human liver, responsible for the metabolism of over 50% of clinically used drugs, its involvement in trimeprazine metabolism is highly probable. proteopedia.orgmedsafe.govt.nz Phenothiazine neuroleptics have been shown to inhibit various CYP isoforms, further suggesting that they are substrates for these enzymes. scispace.com

| CYP Isoform | Role in Phenothiazine Metabolism | Species Studied | Reference |

|---|---|---|---|

| CYP1A2 | Catalyzes N-demethylation of promazine and perazine | Rat | scispace.com |

| CYP2B2 | Catalyzes N-demethylation of promazine and perazine | Rat | scispace.com |

| CYP2D1 | Catalyzes N-demethylation of promazine and perazine | Rat | scispace.com |

| CYP2D6 | Involved in the metabolism of perphenazine | Human | scispace.com |

| CYP3A4 | Likely involved due to its abundance and broad substrate specificity for drugs | Human | proteopedia.orgmedsafe.govt.nz |

Additionally, peroxidases represent another potential pathway. Studies have shown that enzymes like myeloperoxidase (MPO) can efficiently carry out N-demethylation reactions for other drugs, suggesting a possible role for such enzymes in trimeprazine metabolism, especially in extrahepatic tissues. nih.gov The demonstration of trimeprazine N-demethylation by lipoxygenase further supports the involvement of peroxidative mechanisms. nih.gov

Role of Cytochrome P450 Isoforms in this compound Formation

In Vitro Metabolic Studies of this compound Precursors

To elucidate the metabolic fate of drugs, researchers rely on various in vitro systems that replicate the metabolic environment of the liver. These models are essential for identifying metabolites and the enzymes responsible for their formation.

In vitro studies are fundamental to understanding drug metabolism. researchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like CYPs and FMOs and are frequently used to study the formation of metabolites such as this compound. mdpi.com They are a cost-effective and high-throughput model, though they often require the addition of cofactors like NADPH to function. researchgate.netmdpi.com

Hepatocytes (liver cells) provide a more comprehensive and physiologically relevant model because they contain a full suite of Phase I and Phase II metabolic enzymes and cofactors. mdpi.comnih.gov In vitro studies concerning trimeprazine and its primary metabolites, including this compound (NDT), have been conducted to understand their biochemical properties and interactions. Such systems allow for a qualitative comparison of metabolite profiles between different species, which is crucial in preclinical drug development. europa.eu

Through the use of in vitro systems and analysis of in vivo samples, the primary and secondary metabolic pathways of trimeprazine have been mapped. N-demethylation to form this compound is a key primary pathway. cambridge.orgnih.gov

Studies in rats have identified several urinary metabolites, confirming the major biotransformation routes. nih.gov The identified degradation products of trimeprazine include this compound, trimeprazine sulphoxide, and 3-hydroxytrimeprazine. cambridge.org The formation of N-demethyl-3-hydroxytrimeprazine indicates that N-demethylation can be followed by a secondary metabolic reaction, specifically hydroxylation. nih.gov This demonstrates a sequential process where a primary metabolite undergoes further transformation.

| Metabolite | Metabolic Pathway | Pathway Type | Reference |

|---|---|---|---|

| This compound | N-Demethylation | Primary | cambridge.orgnih.gov |

| Trimeprazine Sulphoxide | Sulfoxidation | Primary | cambridge.orgnih.gov |

| 3-Hydroxytrimeprazine | Hydroxylation | Primary | cambridge.orgnih.gov |

| N-Demethyl-3-hydroxytrimeprazine | N-Demethylation followed by Hydroxylation | Secondary | nih.gov |

Microsomal and Hepatocyte Incubation Systems

Comparative Metabolic Profiles Across Biological Models

The biotransformation of xenobiotics, including this compound, is subject to species-specific variations in metabolic enzymes, which can lead to different metabolite profiles. researchgate.netnih.gov

Animal Model Metabolism (e.g., Rodent Studies)

In vivo studies using animal models, such as rats and mice, are fundamental for elucidating the metabolic pathways of compounds. conductscience.com Rodent models are frequently used to understand metabolic functions and to develop treatments. conductscience.com The study of drug metabolism in these models often involves analyzing urine and feces to identify and quantify metabolites. nih.gov For instance, studies on methylphenidate in rats involved the collection of urine to investigate its metabolites, revealing that a significant portion of the drug is metabolized before excretion. nih.gov

The primary routes of metabolism for many compounds in rodents include oxidation, hydrolysis, and conjugation. nih.gov In the case of phenothiazine derivatives like trimeprazine, N-demethylation is a known metabolic step, leading to the formation of this compound. Subsequent metabolism of this derivative can occur. While specific studies focusing solely on this compound's metabolism in rodents are not extensively detailed in the provided results, the general principles of drug metabolism suggest that it would undergo further biotransformation. These transformations could involve hydroxylation of the aromatic ring system and the aliphatic side chain, followed by conjugation reactions such as glucuronidation. nih.gov

The use of radiolabeled compounds allows for the tracking of the parent drug and its metabolites through the body, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME). researchgate.net For example, in studies with [14C]crizotinib in rats, radioactivity was monitored in plasma, urine, bile, and feces to create a detailed metabolite profile. researchgate.net

Species-Specific Biotransformation Differences and Their Academic Implications

Significant differences in drug metabolism exist between species, which has important implications for the extrapolation of animal data to humans. researchgate.net These differences can arise from variations in the expression and activity of metabolic enzymes, such as cytochrome P450 (CYP) isoforms. researchgate.neteuropa.eu For example, the metabolism of gabapentin (B195806) is minor in rats but notable in dogs, where N-methyl-gabapentin is formed. popline.org

Such species-specific metabolic pathways underscore the necessity of conducting comparative metabolism studies. apvma.gov.aufda.gov These studies aim to determine if the metabolites produced in laboratory animals used for toxicological testing are the same as those to which humans would be exposed. apvma.gov.aufda.gov The academic implications of these differences are profound, as they highlight the limitations of using a single animal model to predict drug metabolism and toxicity in humans. researchgate.net A drug may be safe and effective in one species but toxic or ineffective in another due to differences in metabolic pathways that can lead to the formation of unique or disproportionate metabolites. researchgate.net

For instance, the metabolism of some drugs can be stereoselective, with different enantiomers being metabolized at different rates or via different pathways, and this stereoselectivity can also vary between species. researchgate.net This can impact the pharmacological and toxicological properties of the drug. researchgate.net

The table below illustrates hypothetical comparative metabolic pathways for this compound in different species, based on common metabolic reactions for similar compounds.

| Metabolic Pathway | Rodent (Rat) | Dog | Academic Implication |

| Aromatic Hydroxylation | Major pathway, leading to phenolic metabolites. | Minor pathway. | Differences in CYP enzyme activity may lead to varying levels of active or inactive metabolites. |

| Sulfoxidation | Significant pathway, forming sulfoxide (B87167) derivatives. | Major pathway, potentially leading to different sulfoxide isomers. | Highlights species-specific differences in flavin-containing monooxygenase (FMO) or CYP activity. |

| N-Oxidation | Minor pathway. | More prominent, leading to N-oxide formation. | Variations in the contribution of N-oxidation can affect the overall clearance and metabolite profile. |

| Glucuronide Conjugation | Extensive conjugation of hydroxylated metabolites. | Less extensive than in rats. | Differences in UDP-glucuronosyltransferase (UGT) activity can impact the rate of elimination. |

Metabolic Fate Investigations and Excretion Pathways in Non-Human Systems

Investigations into the metabolic fate of a compound involve tracing its path from administration to excretion. nih.govnih.gov In non-human systems, this is often achieved using radiolabeled compounds to ensure that all metabolites are accounted for. researchgate.netnih.gov The primary routes of excretion for many drugs and their metabolites are through urine and feces, with biliary excretion also playing a significant role for some compounds. researchgate.netnih.gov

For example, in a study with vincristine (B1662923) in rats and dogs, the bile was identified as the major route of excretion. nih.gov Over a 72-hour period, more than 85% of the administered dose was recovered in the feces and urine of rats. nih.gov Similarly, studies with crizotinib (B193316) in rats and dogs showed that the primary route of elimination was the feces. researchgate.net

The extent of biotransformation can also vary. In some cases, the administered compound is largely excreted unchanged, while in others, it is extensively metabolized. popline.org For gabapentin, renal excretion was the primary elimination route in rats, with up to 99.8% of the oral dose being eliminated via the kidneys. popline.org

The following table summarizes the excretion pathways for a hypothetical compound in different animal models, which could be analogous to this compound.

| Excretion Route | Rat | Dog | Key Findings |

| Urine | Major route for polar metabolites. | Significant route, but may be less than in rats. | Renal clearance is a key determinant of elimination half-life. |

| Feces (via Biliary Excretion) | Significant for higher molecular weight conjugates. | Often the primary route for less polar compounds and their metabolites. | Biliary excretion can be a major elimination pathway, especially for phenothiazine-like structures. |

| Unchanged Compound in Excreta | Low percentage, indicating extensive metabolism. | Variable, depending on the compound's susceptibility to canine metabolic enzymes. | The amount of unchanged drug excreted provides insight into the extent of systemic metabolism. |

Pharmacological and Biochemical Characterization of N Desmethyltrimeprazine

In Vitro Assessment of Ligand-Biomolecule Interactions

The in vitro activity of N-Desmethyltrimeprazine is defined by its binding affinities to a range of receptors and its interactions with enzymes. These interactions are crucial for understanding its pharmacological effects.

Exploration of Receptor Binding Affinities and Dissociation Constants (KD)

This compound, like other phenothiazine (B1677639) metabolites, has been studied for its ability to bind to various neurotransmitter receptors. The dissociation constant (KD) is a key parameter that indicates the affinity of a ligand for a receptor; a lower KD value signifies a stronger binding affinity. collaborativedrug.comnih.gov

Studies on phenothiazine metabolites have shown that N-demethylated metabolites, including this compound, generally retain significant, albeit lower, binding affinities for certain receptors compared to their parent compounds. tandfonline.comtandfonline.com Specifically, these metabolites show notable affinity for dopamine (B1211576) D2 and alpha-1 adrenoceptors. nih.gov

Adrenergic Receptors: N-demethylated metabolites also exhibit binding to alpha-1 adrenoceptors, with potencies ranging from 20% to 70% of the parent compounds. nih.gov Their affinity for alpha-2 adrenoceptors is considerably lower, typically 10 to 500 times less than their affinity for dopamine D2 and alpha-1 receptors. nih.gov

Histamine (B1213489) H1 Receptors: Trimeprazine (B1682546) itself is a potent histamine H1 receptor antagonist. drugbank.compatsnap.com While specific KD values for this compound at the H1 receptor are not extensively documented in the provided results, the structural similarity to the parent compound suggests it may retain some activity at this receptor, which is a common characteristic of phenothiazines. wikipedia.orgturkupetcentre.net The sedative effects of some phenothiazines are linked to their H1 receptor binding affinity. drugbank.com

Serotonin (B10506) Receptors: The interaction of phenothiazine metabolites with various serotonin (5-HT) receptor subtypes is also an area of interest, as these receptors are involved in a wide range of physiological and psychological processes. nih.govsigmaaldrich.commdpi.com Detailed binding affinity data for this compound at specific 5-HT receptor subtypes are not explicitly available in the search results, but it is a relevant area for the complete pharmacological profiling of this metabolite.

Muscarinic Cholinergic Receptors: Phenothiazine drugs and their metabolites, particularly those derived from chlorpromazine (B137089) and levomepromazine (B1675116), show higher binding affinities for muscarinic cholinergic receptors compared to other phenothiazines like fluphenazine (B1673473) and perphenazine. drugbank.com

Below is an interactive table summarizing the known receptor binding information for this compound and related compounds.

| Receptor | Compound | Relative Potency/Affinity | Reference |

| Dopamine D2 | N-desmethyl metabolites (general) | 20-70% of parent drug | nih.gov |

| Dopamine D2 | N-desmethyl metabolites of levomepromazine and chlorpromazine | ~40% of parent drug | tandfonline.com |

| Alpha-1 Adrenoceptor | N-desmethyl metabolites (general) | 20-70% of parent drug | nih.gov |

| Alpha-2 Adrenoceptor | Phenothiazines and metabolites | 10-500 times lower than for D2 and alpha-1 receptors | nih.gov |

| Histamine H1 | Trimeprazine (parent drug) | Potent antagonist | drugbank.compatsnap.com |

| Muscarinic Cholinergic | Levomepromazine and metabolites | 5-30 times higher than fluphenazine/perphenazine | drugbank.com |

Investigation of Enzyme Modulation and Inhibition Profiles (e.g., Absence of Iodine Complexation with Thyroid Peroxidase)

The interaction of this compound with enzymes is another critical aspect of its biochemical profile. A notable finding is its lack of interaction with iodine in the context of thyroid peroxidase (TPO) activity. TPO is a key enzyme in the synthesis of thyroid hormones. wikidoc.orgaopwiki.org

In vitro studies have demonstrated that while the parent compound, trimeprazine, and its sulphoxide metabolite (trimeprazine sulphoxide) show a high affinity for iodine, this compound does not form a complex with iodine. This is a significant distinction, as the trapping of molecular iodine can interfere with thyroid hormone synthesis. Furthermore, only the 3-hydroxy-trimeprazine metabolite was found to inhibit TPO directly. This suggests that this compound is unlikely to contribute to any potential antithyroid effects of trimeprazine via iodine complexation or direct TPO inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies help to elucidate how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net For this compound, SAR focuses on the impact of removing a methyl group from the side chain and comparing its activity to the parent drug and other metabolites.

Influence of N-Demethylation on Molecular Interactions

The process of N-demethylation, which converts trimeprazine to this compound, has a discernible impact on the molecule's interaction with its biological targets. researchgate.net The removal of a methyl group from the terminal nitrogen of the side chain can alter the compound's steric and electronic properties, which in turn affects its binding affinity for receptors. nih.govtandfonline.com

Generally, N-demethylation of phenothiazines leads to a reduction in potency at dopamine D2 and alpha-1 adrenoceptors, although the metabolites often retain substantial activity. nih.govtandfonline.com This suggests that the dimethylamino group of the parent compound is important for optimal receptor interaction, but not absolutely essential for binding. The remaining N-methylpropyl side chain of this compound is still capable of engaging with the binding pockets of these receptors.

Comparative Analysis with Parent Trimeprazine and Other Metabolites

This compound vs. Trimeprazine: As discussed, this compound generally shows lower, but still significant, affinity for dopamine and adrenergic receptors compared to trimeprazine. nih.govtandfonline.com This indicates that it likely contributes to the central nervous system effects of the parent drug.

This compound vs. Trimeprazine Sulphoxide: The sulphoxide metabolite of trimeprazine is considered to be largely inactive in terms of receptor binding. tandfonline.com This is a common finding for the sulphoxide metabolites of other phenothiazines as well. nih.gov In contrast, this compound retains considerable receptor affinity. tandfonline.com However, trimeprazine sulphoxide does complex with iodine, a property not shared by this compound.

This compound vs. 3-Hydroxy-trimeprazine: The hydroxylated metabolite, 3-hydroxy-trimeprazine, is the only one of the main metabolites that has been shown to directly inhibit thyroid peroxidase. Ring-hydroxylated metabolites of other phenothiazines have also been found to have high binding affinities for dopamine D2 and alpha-1 adrenoceptors, sometimes comparable to the N-desmethyl metabolites. nih.govtandfonline.com

The following interactive table provides a comparative summary of the properties of trimeprazine and its main metabolites.

| Compound | Dopamine D2 / Alpha-1 Receptor Affinity | Iodine Complexation | TPO Inhibition | Reference |

| Trimeprazine (Parent Drug) | High | Yes | No | nih.govtandfonline.com |

| This compound | Moderate (20-70% of parent) | No | No | nih.govtandfonline.com |

| Trimeprazine Sulphoxide | Very Low / Inactive | Yes | No | tandfonline.com |

| 3-Hydroxy-trimeprazine | High (general for hydroxylated metabolites) | Not specified | Yes | nih.govtandfonline.com |

Advanced Analytical Methodologies for N Desmethyltrimeprazine Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for isolating N-Desmethyltrimeprazine from intricate matrices prior to its detection and measurement. The selection of the appropriate chromatographic technique is paramount for achieving the necessary resolution, sensitivity, and analytical speed.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of phenothiazines and their metabolites. usask.canih.gov However, due to the low volatility and polar nature of compounds like this compound, chemical derivatization is often a necessary prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior. sigmaaldrich.comjfda-online.com Common derivatization techniques include acylation or silylation, which target the secondary amine functional group in the this compound molecule. jfda-online.com

The selection of the GC column is critical for separating the analyte from other metabolites and matrix components. Capillary columns with non-polar or medium-polarity stationary phases are typically employed. For detection, while a nitrogen-phosphorus detector (NPD) offers high selectivity for nitrogen-containing compounds, a mass spectrometer provides superior specificity and structural information. usask.ca The use of deuterium-labeled internal standards is a common practice in quantitative GC-MS methods to ensure accuracy and precision, especially when measuring low concentrations in tissue samples. usask.ca

| Parameter | Typical Condition for Phenothiazine (B1677639) Metabolite Analysis | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | usask.canih.gov |

| Derivatization | Required (e.g., Acetylation, Silylation) to improve volatility | nih.govjfda-online.com |

| Column | Fused-silica capillary column (e.g., OV-101, HP-35MS) | nih.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen | |

| Injection Mode | Splitless or On-column | |

| Detection | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) | usask.ca |

| Quantification | Use of deuterated internal standards for improved accuracy | usask.ca |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of pharmaceutical metabolites like this compound. researchgate.net These methods separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC and UPLC over GC is that derivatization is typically not required, simplifying sample preparation. sigmaaldrich.com

Reversed-phase chromatography is the most common mode used for this class of compounds, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comlcms.cz UPLC, which utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC, offers significant improvements in resolution, sensitivity, and speed of analysis. researchgate.netnih.gov This allows for shorter run times and reduced solvent consumption, making it an efficient choice for high-throughput screening. nih.govjapsonline.com Detection is commonly achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer. oup.comnih.gov

| Parameter | Typical Condition for Phenothiazine Metabolite Analysis | Reference |

|---|---|---|

| Instrumentation | HPLC or UPLC system | oup.comnih.gov |

| Column | Reversed-phase C18 or C8 (e.g., Waters XBridge™, Zorbax Eclipse) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) | oup.comresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | oup.com |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS/MS) | oup.comnih.gov |

| Wavelength (PDA) | ~250 nm for the phenothiazine nucleus | oup.com |

Gas Chromatography (GC) and Variants

Mass Spectrometry (MS) Applications in Metabolite Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides a powerful platform for the definitive identification and quantification of drug metabolites.

Tandem mass spectrometry (MS/MS) has become a primary tool in drug metabolism studies due to its exceptional sensitivity and selectivity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. lcms.cz This process, often performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides a highly specific signature for the analyte, allowing it to be distinguished from background noise and co-eluting compounds. oup.com For instance, in the analysis of the parent drug trimeprazine (B1682546), the transition of the precursor ion at m/z 299.3 to product ions at m/z 100.0 has been used for confident identification and quantification. oup.com A similar strategy would be employed for this compound, targeting its unique precursor-to-product ion transitions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts-per-million (ppm). scirp.orgnih.gov This capability allows for the determination of the elemental composition of an unknown or suspected metabolite, which is a critical step in its structural elucidation. scirp.orgeuropa.eu The combination of liquid chromatography with HRMS is particularly effective for identifying and characterizing novel metabolites in complex biological matrices without the need for reference standards. scielo.brevosep.com

| Technique | Application in this compound Research | Key Advantage | Reference |

|---|---|---|---|

| Tandem MS (MS/MS) | Quantitative analysis, structural confirmation via fragmentation patterns. | High sensitivity and specificity (MRM mode). | oup.comoup.com |

| High-Resolution MS (HRMS) | Identification of unknown metabolites, confirmation of elemental composition. | High mass accuracy for unambiguous formula determination. | scirp.orgnih.goveuropa.eu |

The quantification of this compound in non-human biological matrices, such as animal tissues (e.g., liver) or hair, is essential for pharmacokinetic and toxicological studies. usask.caoup.com These analyses are challenging due to the typically low analyte concentrations (ng/g or pg/mg levels) and the complexity of the sample matrix, which can cause ion suppression or enhancement effects. usask.ca

LC-MS/MS is the gold standard for this type of trace analysis. researchgate.netnih.gov The development of a robust quantitative method involves several steps, including optimizing sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to remove interferences and concentrate the analyte. oup.com The method must then be rigorously validated to ensure its reliability, assessing parameters such as linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov The use of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) is crucial for compensating for matrix effects and variability in extraction and ionization, leading to highly accurate and precise results. usask.caedqm.eu

| Analyte/Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Trimeprazine in Hair | LC-MS-MS | 2 pg/mg | - | oup.com |

| Nitrosamine Impurities in Drug Substance | HPLC-UV | - | 10-20 ng/mL | waters.com |

| Biogenic Amines in Agricultural Products | HPLC | 0.01-0.10 mg/kg | 0.02-0.31 mg/kg | nih.gov |

| N-nitrosamines in Water | GC-QToF-MS | 0.2-1.3 ng/L | 0.6-3.9 ng/L | researchgate.net |

| Acetaminophen Metabolites in Plasma | UPLC-MS/MS | - | 0.64-16 ng/mL | waters.com |

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Spectroscopic Characterization Techniques

Spectroscopic techniques provide fundamental information about the structure and chemical properties of a molecule by measuring its interaction with electromagnetic radiation. klivon.com These methods are complementary to mass spectrometry and are used for the structural confirmation of this compound and its synthesized analogues.

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy are used to study electronic transitions within the molecule. The phenothiazine ring system possesses a characteristic chromophore that absorbs UV light, typically in the range of 250-260 nm and around 300-310 nm. oup.com This property is exploited in HPLC methods that use PDA or UV detectors for quantification.

Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular "fingerprint" by identifying the vibrational frequencies of specific functional groups. For this compound, FT-IR can confirm the presence of key structural features, such as C-H bonds in the alkyl chain and aromatic rings, the C-N bond of the secondary amine, and the C-S-C linkage within the phenothiazine core.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for complete structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. While a full discussion is beyond the scope of this article, NMR is the definitive method for characterizing the precise structure of synthesized this compound standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Immunoassay Development and Applications in Metabolite Detection

Immunoassays offer high sensitivity and specificity for detecting and quantifying drugs and their metabolites in biological samples. The development of such assays for this compound would be a valuable tool in research.

Radioimmunoassay (RIA) is a highly sensitive competitive binding assay that can quantify analytes at picomolar concentrations. nih.gov The development of an RIA for this compound would involve producing antibodies that specifically recognize the molecule.

The process begins with the synthesis of a hapten. Since this compound is too small to be immunogenic on its own, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA). escholarship.orgnih.gov The phenothiazine nucleus itself is often the immunodominant part of the molecule, meaning antibodies will primarily recognize this structure. escholarship.org Rabbits are then immunized with this hapten-protein conjugate to generate polyclonal antibodies. nih.gov

The RIA operates on a competitive principle: a known quantity of radiolabeled this compound (e.g., labeled with ¹²⁵I) competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. nih.gov After separation of bound from free radiolabeled antigen, the radioactivity of the antibody-bound fraction is measured. The concentration of the analyte in the sample is inversely proportional to the measured radioactivity. Studies on related phenothiazines like trifluoperazine (B1681574) have successfully developed RIAs capable of detecting the parent drug and its N-desmethyl metabolite, demonstrating the feasibility of this approach. nih.gov These assays achieved detection limits of 0.3 ng/mL or less in plasma samples. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunoassay technique that avoids the use of radioactive materials. nih.gov A competitive ELISA is the most likely format for detecting a small molecule like this compound. nih.govneogen.com

Similar to RIA, the development requires the production of specific antibodies by immunizing an animal with a hapten-carrier conjugate. nih.gov In a typical competitive ELISA, microplate wells are coated with a conjugate of the drug (or a related hapten) and a protein like lysozyme. nih.gov The sample containing the free this compound is then added to the wells along with a limited amount of the specific antibody. The free drug in the sample competes with the drug-protein conjugate on the plate for binding to the antibody. nih.gov

After an incubation and wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a measurable color change in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the original sample. ELISAs have been successfully developed for other phenothiazine tranquilizers, such as acepromazine, and have been used to screen for the drug and its metabolites in horse urine. nih.govthomastobin.com These assays can detect concentrations as low as 0.24 µg/mL. nih.gov

Radioimmunoassay (RIA) for this compound or Related Haptens

Advanced Sample Preparation Strategies for Complex Matrices (Non-Human)

Effective sample preparation is critical for isolating this compound from complex non-human matrices (e.g., animal tissue, environmental samples) and removing interferences prior to analysis. sigmaaldrich.com Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective techniques. waters.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. cambridge.org For basic compounds like this compound, the pH of the aqueous sample is a critical parameter. To extract the analyte into an organic solvent (e.g., a chloroform-isopropanol mixture), the sample pH is adjusted to be basic (e.g., pH 8-9) to ensure the molecule is in its neutral, uncharged form, which is more soluble in the organic phase. cambridge.orgresearchgate.net A common LLE approach for extracting metabolites from animal tissue involves homogenization followed by extraction with a chloroform-methanol mixture. cambridge.orgmsu.edu Optimization involves screening various organic solvents and pH conditions to maximize recovery and minimize the co-extraction of interfering substances.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com For this compound, a reversed-phase sorbent like C18 is commonly used. nih.gov The optimization of an SPE method involves several key steps:

Conditioning: The sorbent is wetted with an organic solvent like methanol to activate the stationary phase. sigmaaldrich.com

Equilibration: The sorbent is treated with a solution, often water or a buffer, that mimics the sample matrix to prepare it for sample loading. sigmaaldrich.com

Loading: The sample, often pre-treated by adjusting pH, is passed through the cartridge. The basic nature of this compound means it will be retained on a reversed-phase sorbent under neutral or slightly basic conditions.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar interferences while the analyte remains bound to the sorbent.

Elution: The analyte is recovered by passing a strong organic solvent (e.g., methanol, acetonitrile, or a mixture containing chloroform) through the cartridge. nih.gov

Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can offer even greater selectivity for extracting basic drugs from complex matrices. The table below provides examples of extraction conditions used for phenothiazines in various matrices.

| Technique | Matrix | Sorbent/Solvent | Key Conditions | Recovery (%) |

| SPE | Human Plasma | Empore C18 disk | Sample alkalinized with NaOH; Elution with Chloroform-Acetonitrile (8:2) | 64-90 |

| SPE | Human Urine | Empore C18 disk | Sample alkalinized with NaOH; Elution with Chloroform-Acetonitrile (8:2) | 65-92 |

| LLE | Animal Tissue | Chloroform-Methanol (1:1) | Multiple extractions of dried tissue | Not specified |

| LLE | Urine | Chloroform-Isopropanol (8:2) | pH adjusted to 8-9 | Not specified |

Microextraction Techniques

Microextraction techniques represent a significant advancement in sample preparation, offering miniaturized and often solvent-free or solvent-minimized alternatives to traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijrpc.com These methods are defined by the use of a very small volume of an extracting phase relative to the sample volume, where the extraction of analytes is not exhaustive but based on equilibrium partitioning. ijrpc.com The primary advantages of microextraction include reduced consumption of organic solvents, minimized sample volume requirements, and the integration of extraction, concentration, and sample introduction into a single step. researchgate.netresearchgate.net Key methodologies in this category include solid-phase microextraction (SPME) and various forms of liquid-phase microextraction (LPME). mdpi.commdpi.com

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. researchgate.net The fiber is exposed to a sample or its headspace, and analytes are adsorbed onto the coating. researchgate.netresearchgate.net Subsequently, the fiber is transferred to the injection port of a chromatographic instrument for thermal desorption and analysis. researchgate.net In-tube SPME is an automated variation that uses an open tubular fused-silica capillary column instead of a fiber, which can be directly coupled with a liquid chromatography (LC) autosampler. researchgate.netmdpi.com

Research has demonstrated the applicability of SPME for the analysis of phenothiazine derivatives, the class of compounds to which trimeprazine and its metabolite this compound belong.

Headspace SPME (HS-SPME): In one study, phenothiazines, including trimeprazine, were successfully extracted from whole blood and urine using headspace SPME. researchgate.net The samples were heated to 140°C in the presence of NaOH before a poly(dimethylsiloxane) (PDMS) fiber was exposed to the headspace. researchgate.net This method, coupled with gas chromatography-nitrogen phosphorus detection (GC-NPD), achieved limits of detection for trimeprazine between 0.2 and 3.9 ng/0.5 mL in whole blood and plasma. oup.com

Direct Immersion SPME (DI-SPME): For the analysis of eleven phenothiazine derivatives in human whole blood and urine, direct immersion SPME with a polyacrylate-coated fiber was utilized. nih.govcapes.gov.br This method was coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The extraction efficiencies were found to be between 0.0002-0.12% in whole blood and 2.6-39.8% in urine. nih.gov The study established a sensitive and selective method for quantification, demonstrating excellent linearity with detection limits as low as 4-22 pg/mL in urine. nih.govcapes.gov.br

The selection of the fiber coating is a critical parameter in SPME method development. For instance, a Carbowax/divinylbenzene-coated fiber was found to be effective for extracting cyanide from whole blood samples via HS-SPME, showcasing the technique's versatility. researchgate.net

Interactive Table of SPME Research Findings for Phenothiazines

| Technique | Matrix | Fiber/Coating | Extraction Conditions | Instrumentation | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Headspace SPME | Whole Blood, Urine | Poly(dimethylsiloxane) (PDMS) | Heated at 140°C with NaOH | GC-FID, GC-NPD | Recoveries: 0.90-1.67% (Blood), 13.1-22.2% (Urine); LOD for Trimeprazine: 0.2-3.9 ng/0.5 mL | researchgate.netoup.com |

| Direct Immersion SPME | Whole Blood, Urine | Polyacrylate | Optimized immersion time, temperature, pH | LC-MS/MS | Extraction Efficiency: 0.0002-0.12% (Blood), 2.6-39.8% (Urine); LOD: 0.2-200 ng/mL (Blood), 4-22 pg/mL (Urine) | nih.govcapes.gov.br |

Liquid-Phase Microextraction (LPME)

LPME is a miniaturized version of LLE where analytes are extracted from an aqueous sample into a micro-volume of a water-immiscible organic solvent. researchgate.netresearchgate.net This technique has several modes, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.commdpi.com

Single-Drop Microextraction (SDME): In SDME, a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution (direct immersion) or its headspace. ijrpc.comresearchgate.net The small surface area can lead to longer extraction times, but the technique is simple and uses minimal solvent. researchgate.net

Hollow-Fiber LPME (HF-LPME): This technique uses a porous polypropylene (B1209903) hollow fiber to contain the acceptor phase (organic solvent) and separate it from the aqueous sample (donor phase). researchgate.net Analytes diffuse from the sample, through the organic solvent immobilized in the pores of the fiber, and into the acceptor phase within the fiber's lumen. researchgate.net This setup provides a larger surface area-to-volume ratio compared to SDME. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is based on a ternary solvent system. medcraveonline.comfrontiersin.org A mixture containing an extraction solvent and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the sample. medcraveonline.comfrontiersin.org This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte into the extraction solvent. frontiersin.org Centrifugation is then used to separate the sedimented organic phase. medcraveonline.com

While specific applications of LPME for this compound are not extensively documented, the techniques have been successfully applied to other drugs and metabolites in biological matrices, indicating their potential utility. For example, DLLME has been used for the determination of methadone in saliva, plasma, and urine, demonstrating the technique's applicability to complex biological samples. medcraveonline.com

Interactive Table of LPME Techniques and Principles

| LPME Technique | Principle | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Single-Drop Microextraction (SDME) | A single microdrop of organic solvent is suspended from a microsyringe into the sample or its headspace. | Simplicity, very low solvent use. | Drop instability, longer extraction times. | ijrpc.comresearchgate.net |

| Hollow-Fiber LPME (HF-LPME) | A porous hollow fiber contains the acceptor phase, separating it from the sample. Analytes diffuse through an immobilized solvent membrane. | Good enrichment, clean extracts, automation potential. | Slower extraction kinetics, potential for air bubble formation. | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample, forming a cloudy emulsion for rapid extraction. | Very fast, high enrichment factors, high recovery. | Requires a specific ternary solvent system, centrifugation step. | medcraveonline.comfrontiersin.org |

Microextraction by Packed Sorbent (MEPS)

MEPS is a miniaturized version of SPE where the sorbent material (typically 1-2 mg) is packed directly into a syringe barrel. mdpi.commdpi.com This technique allows for the processing of small sample volumes (10–250 µL) and the eluate can often be injected directly into the analytical instrument. mdpi.com MEPS combines sample extraction, pre-concentration, and clean-up into a single, semi-automated procedure, reducing solvent consumption and analysis time. researchgate.netmdpi.com It has been effectively used for the analysis of various drugs and metabolites in biological fluids, offering a viable alternative for this compound research. researchgate.netmdpi.com

Chemical Synthesis and Derivatization Studies of N Desmethyltrimeprazine

Synthetic Routes for N-Desmethyltrimeprazine Preparation

The preparation of this compound, which is also known as an impurity of trimeprazine (B1682546), can be approached through various synthetic strategies. researchgate.net While specific, detailed multi-step syntheses for this particular compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for other phenothiazine (B1677639) derivatives. beilstein-journals.orgacgpubs.org The complexity of these syntheses often results in significant lead times, with custom synthesis taking two to four months. researchgate.net

The synthesis of phenothiazine derivatives like this compound typically begins with the phenothiazine core structure. This core itself can be synthesized through methods such as the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org From the phenothiazine nucleus, a common multi-step approach involves N-alkylation to introduce the desired side chain.

A plausible synthetic pathway for this compound would likely involve the following key transformations, analogous to the synthesis of related phenothiazines like promethazine (B1679618) and ethopropazine (B1679164): beilstein-journals.org

Synthesis of the Phenothiazine Core : The foundational step is the creation of the tricyclic phenothiazine structure. Modern methods often employ metal-catalyzed cross-coupling reactions to form the C-S and C-N bonds, which can offer better regioselectivity and tolerance of various functional groups compared to older methods. researchgate.net For instance, an iron-catalyzed domino C-S/C-N cross-coupling reaction has been shown to be an efficient method for synthesizing the phenothiazine scaffold. researchgate.net

N-Alkylation of the Phenothiazine Core : The nitrogen atom of the phenothiazine ring is nucleophilic and can be alkylated with a suitable electrophile. To synthesize this compound, a key intermediate would be a protected or masked version of the N,β-dimethyl-1,2-diaminopropane side chain. For example, reacting the sodium salt of phenothiazine (formed by treating phenothiazine with a strong base like sodium hydride or n-butyllithium) with a halo-functionalized precursor of the sidechain. beilstein-journals.orgmdpi.com

Introduction of the Amine Side Chain : A common strategy for similar phenothiazines involves the reaction of the phenothiazine anion with a haloalkylamine derivative. beilstein-journals.org For this compound, this could involve a protected secondary amine that is later deprotected. The choice of solvent and reaction conditions can be critical for achieving good yields and minimizing side products.

Final Modification/Deprotection : If a protecting group strategy is used for the secondary amine of the side chain, a final deprotection step would be necessary to yield this compound.

A general representation of a multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Formation of Phenothiazine Anion | Phenothiazine, NaH or n-BuLi in an aprotic solvent (e.g., THF) | To create a nucleophilic nitrogen for alkylation. |

| 2 | N-Alkylation | Alkylating agent with a protected amine group (e.g., 2-chloro-N-methyl-N-(tert-butoxycarbonyl)propan-1-amine) | To introduce the carbon backbone of the side chain. |

| 3 | Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | To remove the protecting group and yield the final product. |

This table represents a generalized, plausible synthetic route.

For the industrial production of phenothiazine-based active pharmaceutical ingredients (APIs), the development of efficient and scalable synthetic methods is crucial. wikipedia.org Key considerations include cost-effectiveness, environmental impact, and the ability to produce high-purity compounds. researchgate.netwikipedia.org

Multi-Step Organic Synthesis Approaches

Chemo-Enzymatic Synthesis of this compound and Analogues

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity (chemo-, regio-, and enantioselectivity) of enzymatic transformations. chromatographyonline.com This approach is particularly valuable for producing chiral compounds, such as the enantiomers of this compound, which has a stereocenter in its propylene (B89431) side chain.

While a specific chemo-enzymatic route for this compound has not been detailed in the literature, the successful synthesis of enantiomerically enriched promethazine and ethopropazine provides a strong proof-of-concept. beilstein-journals.org In this work, a key chiral alcohol intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, was resolved from its racemic mixture using a lipase-mediated kinetic resolution. beilstein-journals.org This enzymatic step provided both enantiomers of the alcohol with high enantiomeric excess. beilstein-journals.org These chiral building blocks were then converted to the final amine products through chemical steps. beilstein-journals.org

A similar strategy could be envisioned for this compound:

| Step | Reaction Type | Biocatalyst/Reagent | Outcome |

| 1 | Chemical Synthesis | Standard organic reagents | Synthesis of a racemic precursor, e.g., a chiral alcohol or amine. |

| 2 | Enzymatic Resolution | Lipase (e.g., Novozym 435) | Separation of enantiomers to produce an enantioenriched intermediate. beilstein-journals.org |

| 3 | Chemical Transformation | Chemical reagents (e.g., PBr3, followed by amination) | Conversion of the chiral intermediate to the final (R)- or (S)-N-Desmethyltrimeprazine. beilstein-journals.org |

This table outlines a potential chemo-enzymatic strategy based on analogous syntheses.

The development of such chemo-enzymatic routes is highly desirable as it can provide access to single enantiomers, which is crucial for studying their differential pharmacological and toxicological profiles. chromatographyonline.com

Derivatization Strategies for Analytical and Research Applications

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method or research purpose. jfda-online.com For this compound, derivatization is employed to enhance detectability in chromatographic methods and to create haptens for immunoassay development.

For gas chromatography-mass spectrometry (GC-MS) analysis, the polarity of this compound, due to its secondary amine group, can lead to poor peak shape and adsorption on the chromatographic column. Derivatization techniques are used to mask this polar group, making the analyte more volatile and thermally stable. sigmaaldrich.com Common derivatization strategies applicable to secondary amines include:

Silylation : This involves replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.com TBDMS derivatives are generally more stable to hydrolysis than TMS derivatives.

Acylation : This method introduces an acyl group, often a fluoroacyl group, to the amine. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used. jfda-online.com Fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). jfda-online.com

For high-performance liquid chromatography (HPLC), derivatization is often used to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. nih.govjasco-global.com Since this compound already possesses a UV-active phenothiazine ring, derivatization for HPLC is more focused on improving separation or for creating specific tags for detection. Reagents that react with secondary amines, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (though more reactive with primary amines) or 9-fluorenylmethyl chloroformate (FMOC-Cl), can be used. chromatographyonline.comnih.gov

A notable application of derivatization for research purposes was in the development of a radioimmunoassay for trimeprazine. In this study, a derivative of this compound, specifically N-(2-carboxyethyl)desmethyltrimeprazine, was synthesized. researchgate.net This derivative, containing a carboxylic acid handle, was then covalently linked to bovine serum albumin (BSA) to create an immunogen. researchgate.net This immunogen was used to raise antibodies that could be used in the radioimmunoassay, which importantly showed significant cross-reactivity (49%) with this compound. mdpi.com

| Derivatization Technique | Reagent Example | Analytical Method | Purpose |

| Silylation | BSTFA, MTBSTFA | GC-MS | Increase volatility and thermal stability, improve peak shape. sigmaaldrich.com |

| Acylation | TFAA | GC-MS, GC-ECD | Increase volatility, enhance detector response. jfda-online.com |

| Fluorescent Labeling | FMOC-Cl | HPLC-Fluorescence | Introduce a fluorophore for sensitive detection. chromatographyonline.com |

| Hapten Synthesis | N/A (multi-step synthesis) | Radioimmunoassay (RIA) | Create an immunogen for antibody production. researchgate.net |

This table summarizes common derivatization strategies applicable to this compound.

Theoretical and Computational Investigations of N Desmethyltrimeprazine

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) binds to a receptor and to study the dynamics of this interaction. jabonline.innih.gov These methods are instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. nih.gov

Ligand-protein interaction modeling predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. core.ac.uk For N-Desmethyltrimeprazine, potential targets would likely include dopamine (B1211576), histamine (B1213489), and serotonin (B10506) receptors, given the known pharmacology of its parent compound and other phenothiazines.

The process involves placing the this compound molecule into the binding site of a target protein's 3D structure, which can be obtained from crystallographic data or homology modeling. pensoft.net The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a scoring function or binding energy (kcal/mol). researchgate.net These calculations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenothiazine (B1677639) ring system and aromatic amino acid residues in the receptor's binding pocket. core.ac.uk While specific docking studies on this compound are not extensively published, the methodology allows for high-throughput virtual screening against various receptors to hypothesize its pharmacological profile. pensoft.net

Table 1: Illustrative Ligand-Protein Interactions for a Phenothiazine Core

| Interaction Type | Ligand Moiety (this compound) | Potential Interacting Amino Acid Residue | Significance |

|---|---|---|---|

| Ionic/Salt Bridge | Aliphatic Amine (protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Strong, anchoring interaction in the binding pocket. |

| Hydrogen Bond | Aliphatic Amine (as donor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Contributes to binding specificity and stability. |

| π-π Stacking | Phenothiazine Ring System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stabilizes the ligand within aromatic-rich binding sites. |

| Hydrophobic | Propyl Chain, Methyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Drives binding by displacing water molecules. |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.org These different conformations have varying levels of potential energy, which affects their stability and how they can interact with a biological target. nih.govyoutube.com The flexibility of the propyl side chain in this compound allows it to adopt numerous conformations.

The relationship between structure and potential energy is a key area of study. libretexts.org The most stable conformation is the one with the lowest energy, but the conformation required for binding to a specific receptor (the "bioactive conformation") may not be the lowest-energy state. rsc.org Computational methods can be used to calculate the energy associated with each conformation, generating a potential energy surface. This helps researchers understand the energy penalty required for the molecule to adopt its bioactive conformation. Factors influencing conformational energy include torsional strain from eclipsing bonds and steric hindrance between bulky groups. libretexts.orgyoutube.com

Table 2: Hypothetical Conformational Energy Profile for Side-Chain Rotation

| Conformation | Dihedral Angle (C-C-C-N) | Relative Potential Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.0 | Lowest energy, staggered arrangement. |

| Gauche | 60° | +0.9 | Staggered, but with some steric interaction. |

| Eclipsed (Syn-periplanar) | 0° | +5.0 | Highest energy, groups are fully eclipsed. |

Ligand-Protein Interaction Modeling for Potential Targets

In Silico Prediction of Metabolic Sites and Pathways

In silico tools are widely used to predict the metabolic fate of xenobiotics, providing a rapid and cost-effective way to identify potential metabolites before conducting laboratory experiments. researchgate.netnih.gov These predictions are crucial as metabolites may have their own distinct pharmacological or toxicological profiles. researchgate.net

Machine learning models, such as FAst MEtabolizer (FAME), are trained on large databases of known metabolic reactions to predict the most likely sites of metabolism (SoMs) on a new molecule. nih.gov FAME utilizes random forest or extra trees classifiers and chemical descriptors to assess the reactivity of each atom in a molecule. nih.govnih.gov The third generation, FAME 3, is a powerful tool that predicts both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) SoMs. univie.ac.atunivie.ac.at

For this compound, FAME would likely predict several potential SoMs. Based on the metabolism of other phenothiazines, high-probability sites would include:

Aromatic hydroxylation on the phenothiazine ring.

N-oxidation of the aliphatic amine.

S-oxidation of the sulfur atom in the phenothiazine ring.

Further N-demethylation , although this site is already modified from the parent compound.

The model provides a ranked list of atoms, highlighting those with the highest probability of being a metabolic hotspot. researchgate.net

Table 3: Illustrative In Silico Site of Metabolism Prediction for this compound using a FAME-like Model

| Potential Site of Metabolism (SoM) | Atom/Group | Predicted Metabolic Reaction | Hypothetical Probability Score |

|---|---|---|---|

| Phenothiazine Ring (Position 3 or 7) | Aromatic Carbon | Hydroxylation (Phase I) | High |

| Phenothiazine Sulfur | Sulfur Atom | Sulfoxidation (Phase I) | High |

| Side-chain Nitrogen | Secondary Amine | N-Oxidation (Phase I) | Medium |

| Side-chain Carbon (alpha to N) | Aliphatic Carbon | Hydroxylation (Phase I) | Low |

Quantum mechanical (QM) simulations offer a deeper, physics-based understanding of metabolic reactions. nih.gov While machine learning models predict where metabolism might occur based on patterns, QM methods can explain why by calculating the energetics of the reaction pathway. These simulations can model the transition states and activation energies for reactions like hydrogen abstraction or aromatic hydroxylation by cytochrome P450 enzymes. nih.gov By simulating the electronic rearrangements during the reaction, QM can validate and refine the predictions made by models like FAME, providing a more accurate picture of metabolic liability.

Application of Machine Learning Models (e.g., FAME)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netd-nb.info A QSAR model can help predict the activity of new, unsynthesized compounds and identify the key molecular features that govern activity. nih.gov

To build a QSAR model for this compound and its analogs, a dataset of similar compounds with measured biological activity against a specific target (e.g., D2 receptor binding affinity) would be required. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. way2drug.com Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity. researchgate.net Such models are essential for rational drug design, helping to guide the synthesis of more potent and selective molecules. nih.gov

Table 4: Relevant Molecular Descriptors for a QSAR Study of Phenothiazine Analogs

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Topological | Wiener Index, Kier Shape Indices | Molecular size, branching, and shape. |

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons, polarity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes. |

| 3D / Steric | Molecular Volume, Surface Area (SASA) | Overall size and accessibility for interaction. |

Future Directions and Emerging Research Avenues for N Desmethyltrimeprazine

Integration of Omics Technologies in Metabolite Research

Omics technologies, such as metabolomics, are revolutionizing drug discovery and metabolite research by enabling the comprehensive analysis of small molecules in biological systems. laboratoriosrubio.commdpi.com The application of these technologies to the study of N-Desmethyltrimeprazine can provide a detailed snapshot of the metabolic state and biochemical pathways influenced by this compound. laboratoriosrubio.com

Key Applications of Omics in this compound Research:

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Profiling of metabolites in biological samples (e.g., plasma, urine, tissues) following trimeprazine (B1682546) administration. | Identification of novel downstream metabolites of this compound, elucidation of its complete metabolic fate, and discovery of biomarkers associated with trimeprazine exposure and response. laboratoriosrubio.com |

| Proteomics | Identifying protein expression changes in response to this compound. | Understanding the molecular targets and mechanisms of action of the metabolite, including its interaction with enzymes and receptors. mdpi.com |

| Genomics & Transcriptomics | Investigating genetic variations (polymorphisms) in drug-metabolizing enzymes and their impact on this compound formation and clearance. | Personalized medicine approaches by identifying individuals who may be fast or slow metabolizers of trimeprazine, influencing efficacy and potential side effects. mdpi.com |

By integrating multi-omics data, researchers can construct a holistic view of the biological system's response to this compound. mdpi.com This approach is instrumental in identifying new drug targets and understanding the broader physiological impact of this metabolite. laboratoriosrubio.com

Advanced In Vitro Model Systems for Metabolic Pathway Elucidation

The limitations of traditional cell cultures and animal models in predicting human drug metabolism have spurred the development of more sophisticated in vitro systems. nih.govnih.gov These advanced models offer a more physiologically relevant environment for studying the metabolic pathways of drugs like trimeprazine and its metabolites. nih.gov

Emerging In Vitro Models for this compound Research:

3D Cell Cultures and Organoids: These models, including liver spheroids and organoids, better mimic the complex cell-cell interactions and microenvironment of human tissues compared to 2D cell cultures. nih.gov They can provide more accurate predictions of hepatic metabolism and potential hepatotoxicity of this compound.

Organ-on-a-Chip (OOC) Models: Microphysiological systems that simulate the activities of an entire organ or multiple organs. nih.gov A "liver-on-a-chip" model, for instance, can be used to study the detailed metabolism of trimeprazine to this compound and its subsequent biotransformation in a controlled, human-relevant system. nih.gov The FDA Modernization Act 2.0 now allows for the use of such alternatives to animal testing. nih.gov

Human Liver Microsomes (HLMs) and Recombinant Enzymes: While established tools, their application in high-throughput screening assays continues to be refined. researchgate.net Incubating trimeprazine with HLMs allows for the identification of key metabolic pathways, such as N-demethylation, which leads to the formation of this compound. These systems are crucial for studying the specific cytochrome P450 (CYP) enzymes involved in its formation.

These advanced in vitro systems, particularly when derived from human cells, hold the key to a more precise understanding of the inter-individual variability in trimeprazine metabolism. nih.gov

Novel Analytical Platforms for Enhanced Detection and Characterization

The accurate detection and characterization of drug metabolites are fundamental to metabolic research. Continuous innovation in analytical chemistry provides researchers with more sensitive and specific tools to study compounds like this compound. mdpi.comnih.gov

Advanced Analytical Techniques for this compound Analysis:

| Analytical Technique | Advantages for this compound Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for quantifying low concentrations of this compound and other metabolites in complex biological matrices. oxford-analytical.co.uk |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the confident identification and structural elucidation of unknown metabolites of trimeprazine. researchgate.net |

| Electrochemical (EC) Methods | EC coupled with LC-MS can be used to mimic oxidative drug metabolism in vitro, providing insights into the formation of metabolites like sulfoxides from the phenothiazine (B1677639) ring. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information for the unambiguous identification of metabolites. oxford-analytical.co.uk |

These cutting-edge analytical platforms are essential for building a comprehensive metabolic profile of trimeprazine and for investigating potential drug-drug interactions involving this compound. mdpi.comoxford-analytical.co.uk

Computational and AI-Driven Approaches in Metabolite Prediction and Analysis

Role of Computational and AI Approaches:

Metabolite Prediction: AI and machine learning algorithms can be trained on large datasets of known drug metabolism pathways to predict the likely metabolites of new compounds. verisimlife.com These models can predict the sites of metabolism on the trimeprazine molecule, including the N-demethylation that forms this compound. mdpi.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. wjpsonline.com This allows for early-stage risk assessment and helps prioritize research efforts.

Data Integration and Analysis: AI can analyze and find patterns in the vast and complex datasets generated by omics technologies, helping to identify novel biomarkers and understand the mechanisms of action of metabolites.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish relationships between the chemical structure of phenothiazine derivatives and their biological activities, aiding in the design of new compounds with improved properties. mdpi.com

Q & A

Q. What are the key physicochemical properties of N-Desmethyltrimeprazine relevant to its pharmacokinetic profile?

this compound’s pharmacokinetic behavior is influenced by its logP (octanol/water partition coefficient), which determines lipophilicity and membrane permeability. Experimental data for related compounds (e.g., trimeprazine) suggest a logP of ~3.5, indicating moderate lipophilicity . Its water solubility (log10ws ≈ -3.2 mol/L) and McGowan’s characteristic volume (mcvol ≈ 2.1) further inform solubility and distribution in biological matrices. Researchers should validate these parameters experimentally using reversed-phase HPLC or shake-flask methods for accurate modeling .

Q. What synthetic routes are reported for this compound?

Synthesis typically involves demethylation of trimeprazine (Alimemazine). A common approach is catalytic demethylation using boron tribromide (BBr₃) in anhydrous dichloromethane under inert conditions. Yield optimization requires strict temperature control (-20°C to 0°C) and post-reaction quenching with methanol. Purity assessment via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural fidelity .

Advanced Research Questions

Q. How can researchers optimize HPLC-MS parameters to distinguish this compound from its parent compound and metabolites?

Chromatographic separation challenges arise due to structural similarity between this compound and trimeprazine. Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) and MS detection in positive ion mode. Adjust collision energy (20–35 eV) to differentiate fragment ions (e.g., m/z 298.2 for the parent vs. m/z 284.1 for the desmethyl metabolite). Method validation should include spike-recovery experiments in plasma matrices to assess specificity .

Q. What experimental designs address contradictions in reported receptor binding affinities of this compound?

Discrepancies in affinity data (e.g., H1-histamine vs. 5-HT2A receptors) may stem from assay conditions (e.g., radioligand choice, membrane preparation protocols). To resolve this, conduct parallel assays using [³H]-mepyramine for H1 and [³H]-ketanserin for 5-HT2A, with standardized incubation times (30–60 min) and temperature (25°C). Include positive controls (e.g., diphenhydramine for H1, ritanserin for 5-HT2A) and normalize data to protein concentration .

Q. How do metabolic pathways of this compound influence its pharmacological activity in vivo?

Hepatic CYP450 isoforms (e.g., CYP2D6) mediate further demethylation or hydroxylation, generating inactive or active metabolites. Use liver microsomal assays with CYP-specific inhibitors (e.g., quinidine for CYP2D6) to map pathways. Correlate metabolite profiles with in vivo efficacy via LC-MS/MS quantification in plasma and brain tissue from rodent models. Note species-specific differences in CYP activity when extrapolating to humans .

Methodological Guidance

Q. What strategies mitigate interference from plasma proteins in this compound bioanalysis?

Protein precipitation with acetonitrile (3:1 v/v) reduces albumin binding, but recovery rates vary. Alternative approaches include solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) or equilibrium dialysis to measure free fraction. Validate recovery (>85%) and matrix effects (<15% ion suppression) using deuterated internal standards (e.g., d₄-N-desmethyltrimeprazine) .

Q. How should researchers design dose-response studies to evaluate this compound’s CNS effects?

Employ a crossover design in rodent models, administering doses (0.1–10 mg/kg, i.p.) with washout periods ≥48 hours. Measure behavioral endpoints (e.g., locomotor activity, prepulse inhibition) and correlate with plasma/brain concentrations. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for nonlinear distribution kinetics. Use non-compartmental analysis for AUC and half-life calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro